1-(4-Piperidinylmethyl)indoline dihydrochloride
Overview
Description
1-(4-Piperidinylmethyl)indoline dihydrochloride is a chemical compound with the molecular formula C₁₄H₂₂Cl₂N₂ It is a derivative of indoline, a bicyclic structure consisting of a benzene ring fused to a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Piperidinylmethyl)indoline dihydrochloride typically involves the reaction of indoline with piperidine in the presence of a suitable catalyst. One common method is the Mannich reaction, where indoline reacts with formaldehyde and piperidine to form the desired product. The reaction is usually carried out under acidic conditions to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of advanced catalytic systems and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-Piperidinylmethyl)indoline dihydrochloride can undergo various chemical reactions, including:
Oxidation: The indoline ring can be oxidized to form indole derivatives.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The piperidine moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include various indole and indoline derivatives, which can have different pharmacological properties and applications.
Scientific Research Applications
1-(4-Piperidinylmethyl)indoline dihydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Piperidinylmethyl)indoline dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Piperidinylmethyl)indole
- 1-(4-Piperidinylmethyl)pyrrole
- 1-(4-Piperidinylmethyl)benzene
Uniqueness
1-(4-Piperidinylmethyl)indoline dihydrochloride is unique due to its specific indoline structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and pharmacological effects, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(piperidin-4-ylmethyl)-2,3-dihydroindole;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2.2ClH/c1-2-4-14-13(3-1)7-10-16(14)11-12-5-8-15-9-6-12;;/h1-4,12,15H,5-11H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMJQHDFTRZDMF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CN2CCC3=CC=CC=C32.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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